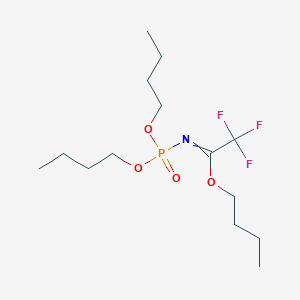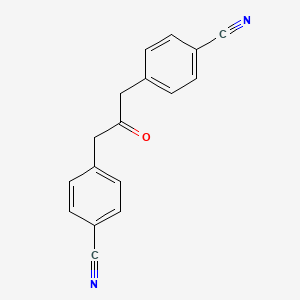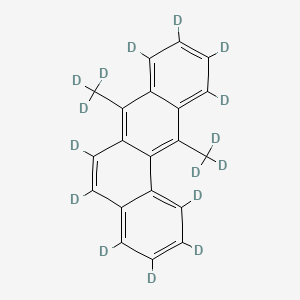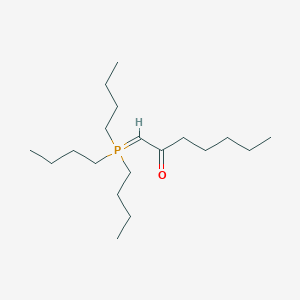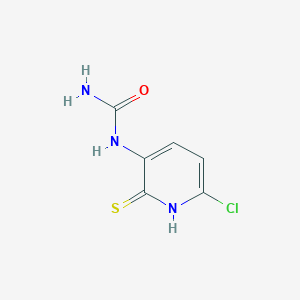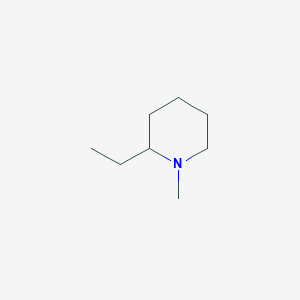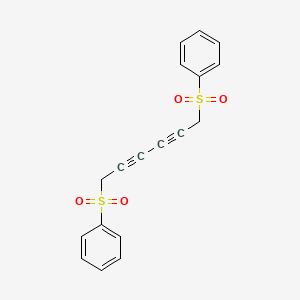
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a hexadiyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne typically involves the reaction of 1,6-hexadiyne with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl groups can yield the corresponding phenylthiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce phenylthiol derivatives.
Applications De Recherche Scientifique
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with various biological molecules, including proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: This compound has a similar hexadiyne backbone but with phenylethynyl groups instead of phenylsulfonyl groups.
1,6-Bis(trimethylsilylethynyl)biferrocene: Another compound with a hexadiyne backbone, but with trimethylsilylethynyl groups.
Uniqueness
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne is unique due to the presence of phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
36832-62-9 |
|---|---|
Formule moléculaire |
C18H14O4S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)hexa-2,4-diynylsulfonylbenzene |
InChI |
InChI=1S/C18H14O4S2/c19-23(20,17-11-5-3-6-12-17)15-9-1-2-10-16-24(21,22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
Clé InChI |
QIOIYIWPCBEHDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
